Galeterona

Descripción general

Descripción

TOK-001, también conocido como Galeterona, es una nueva molécula pequeña que ha sido desarrollada para el tratamiento del cáncer de próstata resistente a la castración. Es un antiandrógeno multifuncional que se dirige selectivamente al citocromo P450 17A1 y a los receptores de andrógenos. Este compuesto ha mostrado resultados prometedores en ensayos clínicos y actualmente se está investigando para sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

TOK-001 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar modificaciones y síntesis esteroideas.

Biología: Se investiga por sus efectos en las vías de señalización del receptor de andrógenos.

Medicina: Desarrollado como agente terapéutico para el tratamiento del cáncer de próstata resistente a la castración.

Industria: Utilizado en el desarrollo de nuevas terapias antiandrogénicas y formulaciones de medicamentos .

Mecanismo De Acción

TOK-001 ejerce sus efectos a través de un mecanismo de acción triple único:

Inhibición del citocromo P450 17A1: Bloquea la biosíntesis de andrógenos al inhibir la enzima citocromo P450 17A1.

Antagonismo del receptor de andrógenos: Se une a los receptores de andrógenos y evita su activación.

Regulación negativa del receptor de andrógenos: Promueve la degradación de las proteínas del receptor de andrógenos, reduciendo sus niveles en las células .

Análisis Bioquímico

Biochemical Properties

Galeterone interacts with several enzymes, proteins, and other biomolecules. It acts as an inhibitor of CYP17A1, a key enzyme that catalyzes the biosynthesis of androgens from progestins . Galeterone also acts as an antagonist and down regulator of the androgen receptor .

Cellular Effects

Galeterone has significant effects on various types of cells and cellular processes. It influences cell function by blocking androgen synthesis in vivo, directly binding to the ligand binding domain of the androgen receptor, and significantly inhibiting the growth of LNCaP human prostate tumor xenografts .

Molecular Mechanism

Galeterone exerts its effects at the molecular level through several mechanisms. It inhibits the CYP17A1 enzyme, preventing the biosynthesis of androgens . Galeterone also acts as an antagonist to the androgen receptor, preventing the receptor from promoting the growth of prostate cancer cells .

Metabolic Pathways

Galeterone is involved in several metabolic pathways. It inhibits the CYP17A1 enzyme, which is involved in the biosynthesis of androgens from progestins . Galeterone, along with abiraterone acetate, has been identified as an inhibitor of sulfotransferases (SULT2A1, SULT2B1b, SULT1E1), which are involved in the sulfation of dehydroepiandrosterone and other steroids and compounds .

Transport and Distribution

Galeterone is known to interact with the androgen receptor, suggesting that it may be transported to locations within the cell where the androgen receptor is present .

Subcellular Localization

Given its interaction with the androgen receptor, it is likely that Galeterone is localized to areas within the cell where the androgen receptor is present .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de TOK-001 implica la modificación de estructuras esteroideas para incorporar un residuo de benzimidazol. Los pasos clave incluyen:

Hidroxilación: Introducción de un grupo hidroxilo en la posición 3 del esqueleto esteroideo.

Formación de benzimidazol: Reacción de ciclación para formar el anillo de benzimidazol en la posición 17.

Purificación: El producto final se purifica utilizando técnicas cromatográficas para lograr una alta pureza

Métodos de producción industrial: La producción industrial de TOK-001 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye:

Reacciones por lotes: Llevar a cabo reacciones en grandes reactores para producir cantidades significativas.

Química de flujo continuo: Utilizar reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción.

Control de calidad: Implementar estrictas medidas de control de calidad para garantizar la consistencia y la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: TOK-001 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a cetonas.

Reducción: Reducción de dobles enlaces en el esqueleto esteroideo.

Sustitución: Introducción de varios grupos funcionales en posiciones específicas

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Catalizadores: Paladio sobre carbono, óxido de platino

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados esteroideos con grupos funcionales modificados, que pueden utilizarse posteriormente para aplicaciones terapéuticas .

Comparación Con Compuestos Similares

TOK-001 se compara con otros compuestos similares, como:

Abiraterona: Otro inhibidor del citocromo P450 17A1 utilizado en el tratamiento del cáncer de próstata.

Enzalutamida: Un antagonista del receptor de andrógenos utilizado en la terapia del cáncer de próstata.

Compuestos similares:

- Abiraterona

- Enzalutamida

- Bicalutamida

TOK-001 destaca por su enfoque multifuncional, que se dirige a múltiples vías implicadas en la progresión del cáncer de próstata .

Propiedades

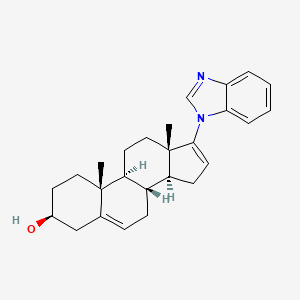

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFKTGFSEFKSQG-PAASFTFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025602 | |

| Record name | 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851983-85-2 | |

| Record name | Galeterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851983-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galeterone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851983852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galeterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12415 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,8R,9S,10R,13S,14S)-17-(1H-benzo[d]imidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALETERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA33E149SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

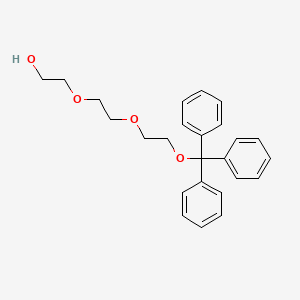

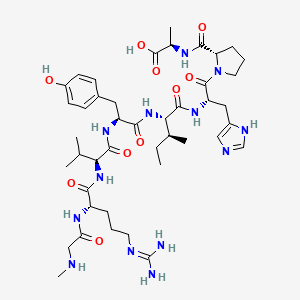

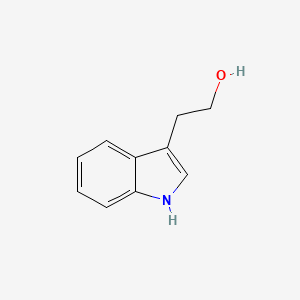

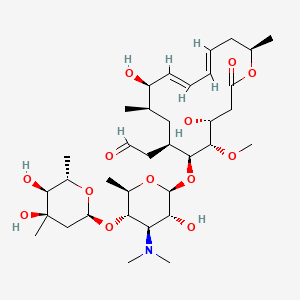

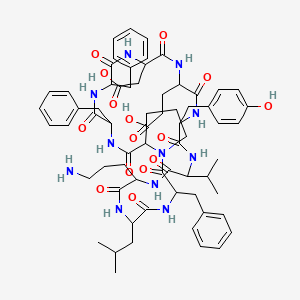

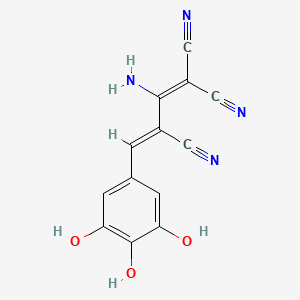

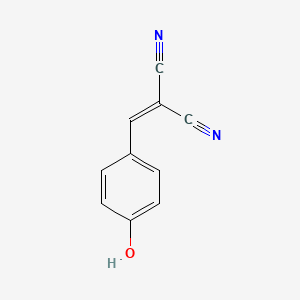

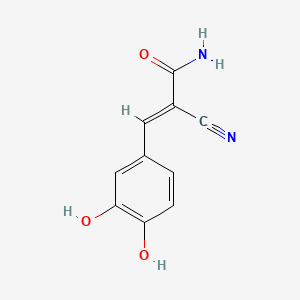

Feasible Synthetic Routes

ANone: Galeterone demonstrates a multi-targeted mechanism of action, primarily affecting the androgen receptor (AR) signaling pathway, which is crucial for prostate cancer progression.

A: Galeterone (3β-(hydroxy)-17-(1H-benzimidazol-1-yl)androsta-5,16-diene), previously known as VN/124-1 or TOK-001, is a semi-synthetic steroid analog. [, ]

ANone: Galeterone itself is not generally considered a catalyst. Its primary mechanism of action focuses on inhibiting the enzymatic activity of CYP17A1 and modulating the androgen receptor (AR). While it exhibits binding affinities to specific enzymes, its role is primarily inhibitory rather than catalytic. Therefore, discussing its reaction mechanisms, selectivity, and uses in a catalytic context wouldn't be accurate.

A: While the abstracts don’t provide details on specific computational studies, molecular docking was used to predict the binding of Galeterone and its metabolite D4G to the active site of CYP21A2. [] This suggests that computational methods are being employed to understand Galeterone’s interactions with its targets and can further be utilized for:

A: Research has elucidated key structural features crucial for Galeterone's activity. [, ]

A: While detailed stability data is not available in the abstracts, studies highlight efforts to improve Galeterone's pharmaceutical properties. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B1683695.png)

![Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester](/img/structure/B1683696.png)